

An In-depth Technical Guide to 1-(3-Bromobenzyl)pyrrolidine

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Compound of Interest

Compound Name: 1-(3-Bromobenzyl)pyrrolidine

Cat. No.: B071781

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **1-(3-Bromobenzyl)pyrrolidine**. This compound, identified by the CAS number 168820-15-3, is a substituted pyrrolidine that serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. This document consolidates available data on its physicochemical properties, provides a likely synthetic protocol, and explores its potential role in drug discovery based on the established importance of the pyrrolidine scaffold.

Chemical and Physical Properties

1-(3-Bromobenzyl)pyrrolidine is a halogenated aromatic amine with a molecular formula of $C_{11}H_{14}BrN$ and a molecular weight of 240.14 g/mol .^{[1][2]} While experimentally determined physical properties are not widely published, predicted data provides valuable insights for handling and experimental design.

Table 1: Physicochemical Properties of **1-(3-Bromobenzyl)pyrrolidine**

Property	Value	Source
CAS Number	168820-15-3	[1]
Molecular Formula	C ₁₁ H ₁₄ BrN	[1][2]
Molecular Weight	240.14 g/mol	[1][2]
Predicted Boiling Point	284.3 ± 15.0 °C	
Predicted Density	1.378 ± 0.06 g/cm ³	
Appearance	Likely a liquid	
Solubility	Expected to be soluble in organic solvents.	

Synthesis

A common and effective method for the synthesis of **1-(3-Bromobenzyl)pyrrolidine** is the N-alkylation of pyrrolidine with 3-bromobenzyl bromide. This reaction is a standard nucleophilic substitution where the secondary amine of the pyrrolidine ring acts as a nucleophile, attacking the benzylic carbon of 3-bromobenzyl bromide and displacing the bromide ion.

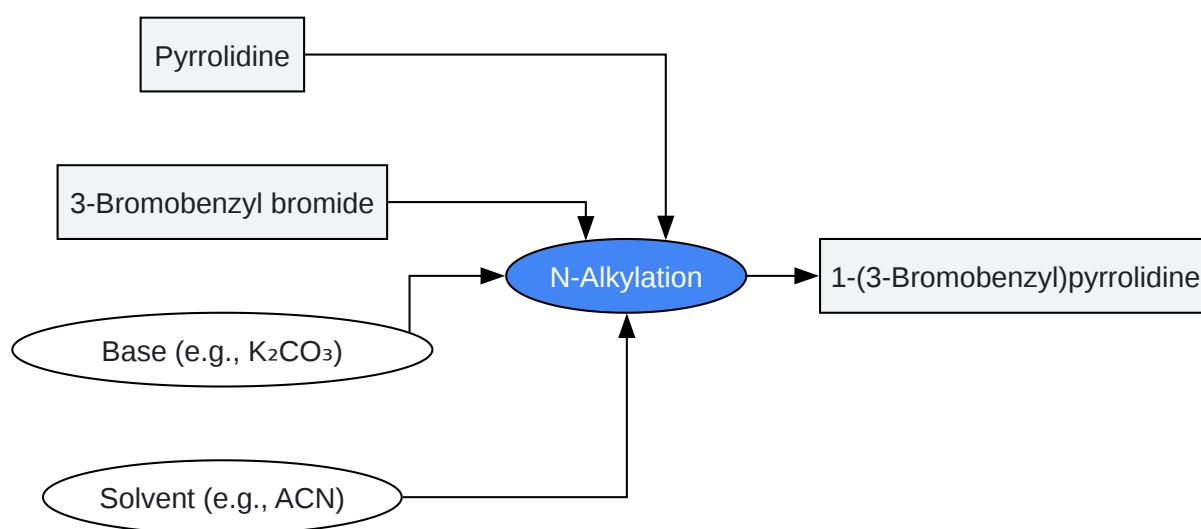
Experimental Protocol: N-Alkylation of Pyrrolidine

Materials:

- Pyrrolidine
- 3-Bromobenzyl bromide
- A suitable base (e.g., potassium carbonate, triethylamine)
- Anhydrous solvent (e.g., acetonitrile, dimethylformamide)
- Standard laboratory glassware and workup reagents

Procedure:

- In a round-bottom flask, dissolve pyrrolidine and a slight excess of the base in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Slowly add a solution of 3-bromobenzyl bromide in the same solvent to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature or with gentle heating for a period determined by reaction monitoring (e.g., by thin-layer chromatography).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **1-(3-Bromobenzyl)pyrrolidine**.



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Fig. 1: Synthetic scheme for **1-(3-Bromobenzyl)pyrrolidine**.

Spectroscopic Data

While a comprehensive public database of the spectra for **1-(3-Bromobenzyl)pyrrolidine** is not readily available, characteristic spectral features can be predicted based on its structure.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the bromobenzyl group, a singlet for the benzylic methylene protons, and multiplets for the pyrrolidine ring protons.
- ^{13}C NMR: The carbon NMR spectrum would display peaks for the carbons of the bromophenyl ring, the benzylic carbon, and the carbons of the pyrrolidine ring.[3]
- IR Spectroscopy: The infrared spectrum would likely exhibit characteristic C-H stretching vibrations for both aromatic and aliphatic protons, C=C stretching for the aromatic ring, and C-N stretching for the amine.[4][5][6]
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (240.14 g/mol), with a characteristic isotopic pattern due to the presence of the bromine atom.[7]

Biological Significance and Drug Development

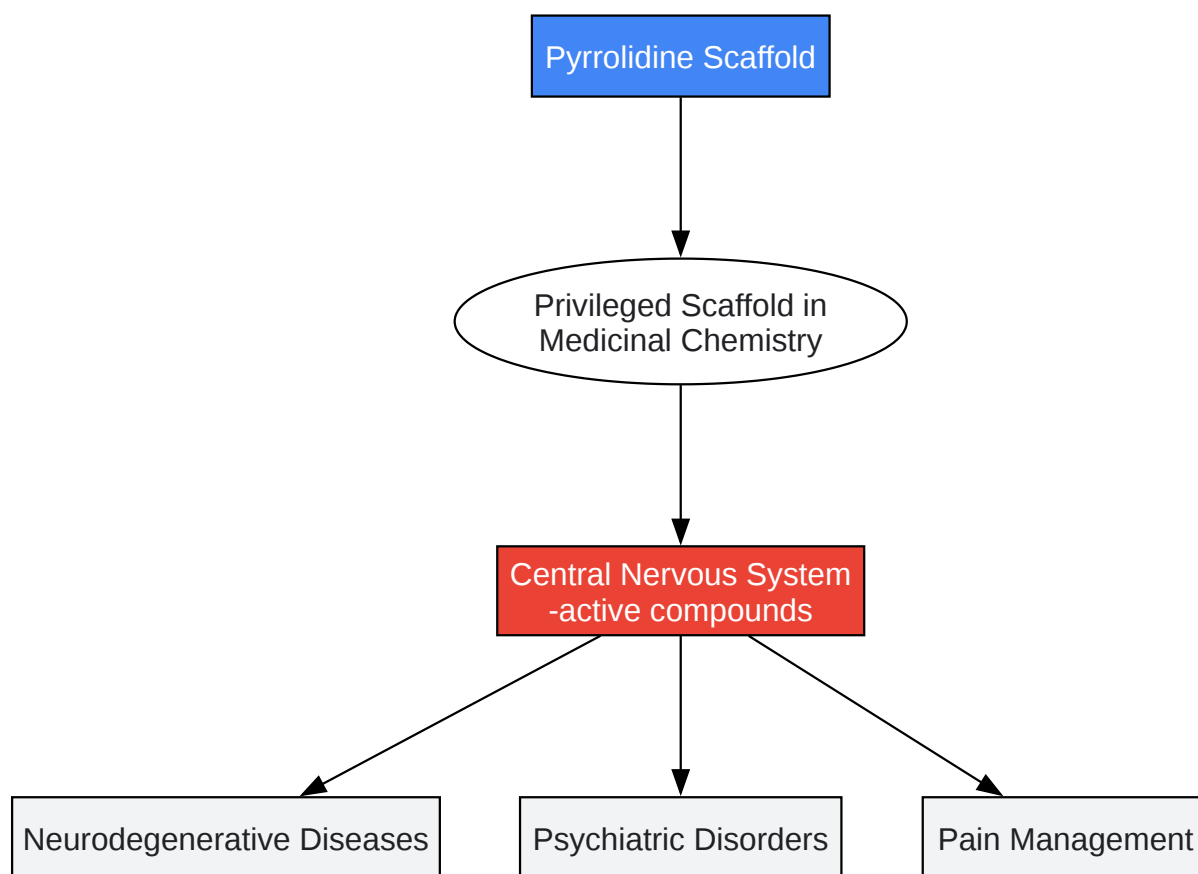
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[8][9] This heterocyclic moiety is particularly prevalent in compounds targeting the central nervous system.[10][11] Pyrrolidine derivatives have been investigated for a wide range of biological activities, including as anticonvulsants, neuroprotective agents, and for their effects on cognitive function.

While specific biological data for **1-(3-Bromobenzyl)pyrrolidine** is not extensively documented in publicly available literature, its structural features suggest its potential as an intermediate for the synthesis of novel bioactive molecules. The presence of the bromobenzyl group allows for further functionalization through various cross-coupling reactions, enabling the generation of a library of derivatives for biological screening.

Potential Therapeutic Applications

Given the established roles of pyrrolidine-containing compounds, **1-(3-Bromobenzyl)pyrrolidine** could serve as a precursor for the development of agents for:

- Neurodegenerative Diseases: The pyrrolidine scaffold is a key component of nootropic and neuroprotective agents.
- Psychiatric Disorders: Many CNS-active drugs incorporate the pyrrolidine ring to modulate neurotransmitter receptors and transporters.
- Pain Management: Pyrrolidine derivatives have been explored as novel analgesics.

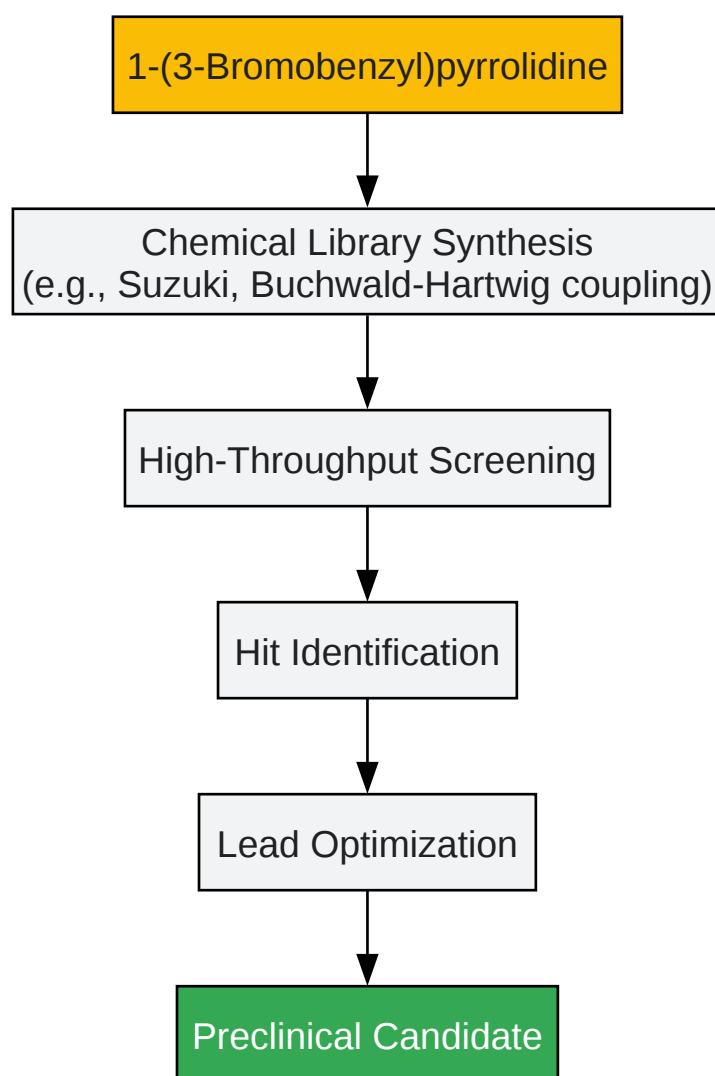


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Fig. 2: Biological relevance of the pyrrolidine scaffold.

Experimental Workflows in Drug Discovery

The utility of **1-(3-Bromobenzyl)pyrrolidine** in a drug discovery pipeline would typically involve its use as a starting material for the synthesis of a chemical library, followed by biological screening.



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Fig. 3: Drug discovery workflow utilizing **1-(3-Bromobenzyl)pyrrolidine**.

A typical workflow would involve:

- Library Synthesis: Utilizing the reactive bromide of **1-(3-Bromobenzyl)pyrrolidine**, a diverse library of compounds can be generated using various cross-coupling reactions (e.g., Suzuki,

Sonogashira, Buchwald-Hartwig) to introduce different substituents at the 3-position of the benzyl ring.

- **High-Throughput Screening (HTS):** The synthesized library would be screened against a panel of biological targets (e.g., receptors, enzymes, ion channels) relevant to a specific disease area.
- **Hit Identification and Validation:** Compounds that show significant activity in the primary screen ("hits") are then subjected to further assays to confirm their activity and determine their potency and selectivity.
- **Lead Optimization:** The most promising hits undergo structural modifications to improve their pharmacological properties (e.g., potency, selectivity, ADME properties) to generate lead compounds.
- **Preclinical Development:** The optimized lead compounds are then advanced to preclinical studies to evaluate their efficacy and safety in animal models.

Safety and Handling

As with any chemical reagent, **1-(3-Bromobenzyl)pyrrolidine** should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when working with this compound.

Conclusion

1-(3-Bromobenzyl)pyrrolidine is a valuable chemical intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the versatility of the pyrrolidine scaffold make it an attractive starting point for the development of novel therapeutics, particularly for neurological disorders. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

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